3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride is a bicyclic compound characterized by its unique nitrogen-containing structure. The molecular formula is with a molecular weight of 289.25 g/mol. This compound is notable for its potential applications in various fields such as chemistry, biology, and medicine, particularly due to its biological activities and utility as a building block in organic synthesis.
This compound belongs to the class of diazabicyclo compounds, which are recognized for their complex ring structures containing nitrogen atoms. It is classified under organic compounds and can be synthesized through multiple chemical processes. The dihydrochloride form indicates that it contains two hydrochloride groups, enhancing its solubility and stability in various solvents.
The synthesis of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride typically involves several key steps:
3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride can participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to various biological effects including potential antimicrobial and anticancer activities.
The exact pathways through which these effects manifest depend on the specific molecular targets involved and the context of use within biological systems .
These properties make it suitable for various applications in research and industry .
The applications of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride are diverse:
This compound's unique structure and properties make it a valuable asset across multiple scientific disciplines.
The bicyclo[3.3.1]nonane framework represents a privileged structure in medicinal chemistry due to its conformational rigidity and presence in bioactive natural products. Classical synthetic approaches to this architecture rely on thermodynamically-controlled cyclizations and acid-catalyzed rearrangements. The twin-chair conformation (CC) predominates in unsubstituted bicyclo[3.3.1]nonanes, as confirmed by NMR studies at cryogenic temperatures (−165°C) and theoretical calculations indicating a 0.9–2.4 kcal/mol energy preference over the boat-chair (BC) conformer [3]. This conformational stability enables predictable functionalization patterns essential for scaffold diversification.
Early routes to 3,9-diazabicyclo[3.3.1]nonane derivatives involve Mannich-type condensations of 1,5-dicarbonyl precursors with benzylamine derivatives, forming the bicyclic core through intramolecular iminium ion capture. Alternative pathways employ ring-expansion strategies of smaller bicyclic amines or reductive amination of diketone precursors over palladium catalysts. A significant limitation remains the moderate diastereoselectivity in forming the C3 and C9 bridgehead nitrogen centers, often yielding mixtures requiring chromatographic separation. Despite this, these methods reliably produce gram-scale quantities of 3-benzyl-3,9-diazabicyclo[3.3.1]nonane, with dihydrochloride salt formation achieved through HCl-saturated ether precipitation [1] [3].
Table 1: Classical Synthetic Approaches to Bicyclo[3.3.1]nonane Scaffolds
Method | Key Precursors | Yield Range | Limitations |
---|---|---|---|
Mannich Cyclization | 1,5-Dicarbonyls, Benzylamine | 45-65% | Moderate diastereoselectivity |
Reductive Amination | 1,5-Diketones, NH₄OAc/Pd/C | 50-70% | Requires high-pressure hydrogenation |
Ring Expansion | Norbornane-type amines | 30-55% | Multi-step synthesis |
Asymmetric methodologies have transformed the synthesis of enantioenriched 3-benzyl derivatives, addressing the stereochemical limitations of classical routes. Chiral ruthenium-phosphine complexes (e.g., RuCl₂[(R)-Binap][(R)-Daipen]) enable hydrogenation of cyclic enecarbamates with enantiomeric excesses exceeding 95% [7]. This catalytic system exploits bidentate ligand coordination to create a chiral environment around the ruthenium center, facilitating hydride transfer to the prochiral carbon adjacent to the nascent bridgehead nitrogen.
The conformational flexibility of the bicyclo[3.3.1]nonane system introduces unique challenges in asymmetric induction. Theoretical studies indicate that substituents at C3 and C9 significantly influence the CC/BC equilibrium, with bulky groups (e.g., aryl, benzyl) favoring the twin-chair conformation by ~2.3 kcal/mol [3]. This conformational locking enhances stereocontrol during catalytic transformations. Recent advances include organocatalyzed intramolecular aldol cyclizations employing proline-derived catalysts, providing enantioselective access to key keto-azabicyclo[3.3.1]nonane intermediates. Subsequent reductive amination introduces the benzyl group with retention of chirality, enabling synthesis of (R)-3-benzyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride in >98% ee [3] [7].
Table 2: Asymmetric Catalysts for Azabicyclo[3.3.1]nonane Synthesis
Catalyst Type | Reaction | ee (%) | Key Feature |
---|---|---|---|
Ru(II)-Binap-Daipen | Enamide Hydrogenation | 92-98% | Tolerant of N-benzyl groups |
Proline-Derived Organocatalyst | Intramolecular Aldol | 88-95% | Metal-free, aqueous conditions |
Chiral Phosphoric Acid | Iminium Cyclization | 85-94% | Bronsted acid catalysis |
N-Benzylation strategies critically influence the physicochemical properties and pharmacological potential of 3,9-diazabicyclo[3.3.1]nonanes. Conventional alkylation protocols using benzyl halides often yield quaternary ammonium impurities, prompting development of reductive benzylation via benzaldehyde in the presence of sodium triacetoxyborohydride. This method achieves >90% regioselectivity for the tertiary N3-benzyl derivative under mild conditions (ambient temperature, dichloromethane solvent) [1] [4].
Dihydrochloride salt formation serves dual purposes: purification enhancement and stability improvement. The procedure involves stoichiometric HCl treatment in anhydrous ethereal solvents, producing hygroscopic solids characterized by single-crystal X-ray diffraction. Analysis confirms the protonation occurs preferentially at the non-benzylated nitrogen (N9), with the second HCl molecule associating through ionic hydrogen bonding. This salt form significantly enhances aqueous solubility (>50 mg/mL) compared to the free base oil [1] [5]. Patent literature discloses microwave-assisted benzylation techniques using immobilized benzyl sources, reducing reaction times from hours to minutes while maintaining 95% purity. Subsequent high-throughput salt screening identifies dihydrochloride as optimal for crystallinity among various counterions (tosylate, citrate, besylate) [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: